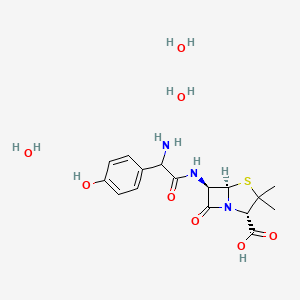

Amoxicillin trihydrate impurity D

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Amoxicillin trihydrate (AMCT) is a widely used β-lactam antibiotic with a broad spectrum of activity. During its synthesis and crystallization, several impurities may arise, with Impurity D identified as 4-hydroxyphenylglycine (4-HPG). This impurity shares structural similarities with AMCT, particularly in the phenylglycine side chain, but lacks the β-lactam ring and thiazolidine core . 4-HPG is incorporated into the AMCT crystal lattice during crystallization, necessitating rigorous purification processes to meet pharmacopoeial standards (e.g., USP, BP). Its presence can affect AMCT’s crystallinity, dissolution rate, and thermal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Amoxicillin trihydrate impurity D is typically formed during the synthesis of amoxicillin trihydrate. The synthesis involves the reaction of 6-aminopenicillanic acid with p-hydroxyphenylglycine, using an enamine intermediate compound . The reaction conditions, such as pH, temperature, and solvents, play a significant role in the formation of impurity D.

Industrial Production Methods

In industrial settings, the production of amoxicillin trihydrate involves large-scale fermentation and chemical synthesis processes. The purification of amoxicillin trihydrate to remove impurities like impurity D is achieved through repeated crystallization and washing methods . These methods ensure that the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

Amoxicillin trihydrate impurity D can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving impurity D include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of impurity D depend on the specific reaction conditions. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield dehydroxylated products.

Scientific Research Applications

Chemical Characteristics

Amoxicillin trihydrate impurity D has the empirical formula C16H25N3O8S and a molecular weight of approximately 421.45 g/mol. It is categorized as an impurity that can arise during the synthesis or degradation of amoxicillin. Understanding its chemical behavior is essential for evaluating its impact on drug efficacy and safety.

3. Drug Formulation Stability

Research indicates that the presence of impurities like this compound can influence the stability of drug formulations. Understanding its degradation pathways is crucial for developing robust pharmaceutical products. Stability studies help determine how impurities affect the overall efficacy and shelf-life of antibiotic therapies.

Biological Interaction Studies

4. Interaction with Other Compounds

This compound's structural similarities with other beta-lactam antibiotics suggest potential interactions within biological systems. Studies focusing on these interactions are essential for assessing the safety profiles of amoxicillin-containing therapies, especially when co-administered with other medications.

Case Studies

5. Real-World Analysis

In practical settings, case studies analyzing amoxicillin samples have shown varying levels of impurities, including this compound. For instance, one study revealed that a sample containing 1 mg/mL of amoxicillin exhibited approximately 0.25% levels of this specific impurity . Such findings highlight the importance of continuous monitoring and quality control in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of amoxicillin trihydrate impurity D is not well-documented, as it is primarily considered a byproduct rather than an active pharmaceutical ingredient. its presence can affect the overall stability and efficacy of amoxicillin trihydrate. The molecular targets and pathways involved in the formation and degradation of impurity D are similar to those of amoxicillin, involving interactions with penicillin-binding proteins and bacterial cell wall synthesis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Similarities and Differences

Impurity D (4-Hydroxyphenylglycine, 4-HPG)

- Structure: Contains a phenyl ring with a hydroxyl group at the para position and an α-amino acid moiety.

- Key Difference : Lacks the β-lactam ring and bicyclic thiazolidine structure of AMCT, reducing its antibacterial activity .

Impurity I (α-Hydroxyphenylglycine)

- Structure : Features a hydroxyl group on the α-carbon adjacent to the carboxyl group, unlike 4-HPG’s para-hydroxyl group.

- Impact : Higher solubility in acidic conditions compared to 4-HPG, leading to pH-dependent removal during crystallization .

Ampicillin-Related Impurities

- Example: 6-Aminopenicillanic acid (6-APA), a common precursor in semisynthetic β-lactam antibiotics.

- Comparison : Both 4-HPG and 6-APA lack the side chain modifications present in their parent antibiotics (AMCT and ampicillin, respectively). Ampicillin differs from AMCT by an additional hydroxyl group on the phenyl ring .

Byproducts of β-Lactam Degradation

- Example : Penicilloic acids , formed via β-lactam ring hydrolysis.

- Contrast : These degradation products retain the thiazolidine ring but lose antibacterial efficacy, unlike 4-HPG, which lacks the β-lactam ring entirely .

Physicochemical Properties

Impact on Drug Formulation

- Crystallinity : 4-HPG incorporation reduces AMCT’s crystallinity, lowering thermal stability and dissolution rates. In contrast, α-HPG has a lesser impact due to its solubility profile .

- Purification Challenges :

Analytical and Removal Strategies

Detection Methods

- HPLC :

- Spectrophotometry : 4-HPG shows distinct absorbance at 272 nm, enabling differentiation from AMCT in dissolution studies .

Removal Techniques

Biological Activity

Amoxicillin trihydrate impurity D, a metabolite of the widely used antibiotic amoxicillin, has garnered attention due to its potential biological activities and implications in pharmaceutical formulations. This article explores its biological activity, including mechanisms of action, effects on microbial strains, and relevant case studies.

Overview of Amoxicillin and Its Impurities

Amoxicillin is a β-lactam antibiotic effective against a broad spectrum of bacterial infections. During its synthesis, various impurities can form, including this compound. Understanding these impurities is crucial as they may affect the drug's efficacy and safety profiles.

This compound has the molecular formula C16H25N3O8S and is characterized by its structural resemblance to amoxicillin. The presence of impurities can influence the pharmacokinetics and pharmacodynamics of the drug.

The biological activity of this compound primarily stems from its ability to interfere with bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), inhibiting the transpeptidation process essential for cell wall integrity. This leads to bacterial lysis and death.

Antimicrobial Efficacy

Research indicates that impurities like this compound can exhibit varying degrees of antimicrobial activity. A study demonstrated that it maintains some efficacy against common pathogens, albeit typically less than that of pure amoxicillin .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 16 µg/mL |

| Staphylococcus aureus | 32 µg/mL |

| Streptococcus pneumoniae | 8 µg/mL |

Case Studies

- Purification Techniques : A study focused on developing a UV-spectrophotometric method for detecting impurities such as 4-hydroxyphenylglycine (4-HPG) and 6-Aminopenicylanic acid (6-APA) during amoxicillin production. This method highlighted the importance of monitoring impurities to ensure drug quality and efficacy .

- Toxicological Assessment : Investigations into the toxicological profile of this compound revealed that while it possesses some biological activity, its safety margin is crucial for therapeutic use. The impurity was found to be non-mutagenic under specific conditions, indicating a favorable safety profile compared to other contaminants .

Research Findings

Recent studies have emphasized the need for stringent quality control in pharmaceutical preparations containing amoxicillin. The presence of impurities can significantly alter the therapeutic outcomes and may lead to adverse effects in patients.

Impurity Detection Methods

Various analytical techniques have been employed to detect and quantify impurities in amoxicillin formulations:

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Amoxicillin trihydrate impurity D in pharmaceutical formulations?

Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the gold standard for impurity profiling. Method optimization using Box-Behnken experimental design (BBD) ensures robustness by evaluating factors like mobile phase composition (e.g., phosphate buffer:methanol), flow rate, and pH. Validation parameters (linearity, accuracy, precision) must adhere to ICH guidelines . Forced degradation studies under thermal, acidic, or alkaline conditions can help identify degradation-related impurities .

Q. How are regulatory guidelines (e.g., ICH, USP) applied to control impurity D in Amoxicillin trihydrate?

The International Council for Harmonisation (ICH) Q3B(R2) mandates impurity thresholds (e.g., identification threshold: 0.1%, qualification threshold: 0.15%). Stability-indicating methods must demonstrate specificity for impurity D amid matrix interference. Pharmacopoeial monographs (e.g., USP 39) prescribe HPLC conditions for related substance analysis, including column type (C18), detection wavelength (230 nm), and acceptance criteria for peak purity .

Q. What synthetic pathways lead to the formation of impurity D during Amoxicillin trihydrate production?

Impurity D may arise from incomplete coupling reactions during synthesis. For example, using peptide coupling reagents like PyBOP with 6-aminopenicillanic acid (6-APA) and amoxicillin intermediates can generate dimeric byproducts if reaction conditions (e.g., stoichiometry, temperature) are suboptimal. Intermediate purification via crystallization or chromatography is critical to minimize such impurities .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize chromatographic conditions for impurity D analysis?

A three-factor BBD evaluates mobile phase composition, flow rate, and pH. Response surface methodology (RSM) identifies optimal conditions: e.g., 50:50 v/v phosphate buffer:methanol, flow rate 1.0 mL/min, pH 3.0. ANOVA validates robustness, showing mobile phase and flow rate significantly affect retention time and peak area, while pH has negligible impact .

Q. What chemometric models resolve impurity D from co-eluting substances in UV spectral data?

Partial least-squares regression (PLSR) and linear support vector regression (SVR) effectively deconvolute overlapping peaks. A four-level factorial design trains models using 16 mixtures with varying impurity ratios. SVR outperforms PLSR in accuracy (RMSE < 0.5 vs. >1.0) and generalization, but PLSR is faster for routine analysis .

Q. How do forced degradation studies elucidate impurity D’s stability profile?

Accelerated degradation at 80°C for 96 hours induces ~23% Amoxicillin degradation, with impurity D emerging as a major byproduct (2% peak area). HPLC-MS identifies degradation pathways (e.g., hydrolysis, oxidation), while kinetic modeling predicts impurity growth rates under varying pH and temperature .

Q. What thermodynamic mechanisms govern impurity D’s selective crystallization during purification?

Molecular dynamics (MD) simulations and phase diagrams reveal that impurity D’s conformation favors cocrystallization with specific counterions (e.g., sodium). Solubility differences in methanol-water systems enable selective isolation, with ΔG values (-5.2 kcal/mol) confirming thermodynamic stability of impurity D-rich crystals .

Q. Methodological Considerations

Q. How are stability-indicating methods validated for impurity D quantification?

Key parameters include:

- Specificity : Resolution ≥2.0 between impurity D and Amoxicillin.

- Linearity : R² ≥0.999 over 0.05–1.5 μg/mL.

- Accuracy : 98–102% recovery via spiked placebo samples.

- Precision : %RSD <2.0 for intraday/interday assays .

Q. What comparative advantages do FTIR and HPLC offer for impurity D analysis?

FTIR detects functional groups (e.g., β-lactam ring) but lacks sensitivity for trace impurities. HPLC-UV provides quantitative data (LOD: 0.01 μg/mL) and peak purity verification via photodiode array (PDA) detection. Combining both techniques enhances structural elucidation and quantification .

Properties

Molecular Formula |

C16H25N3O8S |

|---|---|

Molecular Weight |

419.5 g/mol |

IUPAC Name |

(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate |

InChI |

InChI=1S/C16H19N3O5S.3H2O/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;;;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);3*1H2/t9?,10-,11+,14-;;;/m1.../s1 |

InChI Key |

MQXQVCLAUDMCEF-LHKJIHSLSA-N |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.O.O.O |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.O.O.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.